molecular formula C6H8O4S B1297060 Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide CAS No. 67488-50-0

Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide

Cat. No.: B1297060
CAS No.: 67488-50-0
M. Wt: 176.19 g/mol
InChI Key: YHHZABJZHHCDNW-UHFFFAOYSA-N
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Description

Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide (CAS: 67488-50-0) is a sulfone-containing heterocyclic compound characterized by a five-membered dihydrothiophene ring with a methyl ester substituent at the 3-position and two sulfonyl oxygen atoms at the 1,1-positions. Its molecular formula is C₆H₈O₄S, with a molecular weight of 176.19 g/mol . The compound is structurally classified as a β-sulfone due to the non-conjugated double bond in the 2,5-dihydrothiophene system, which distinguishes it from α-sulfones like 2,3-dihydrothiophene 1,1-dioxide .

The ester group at the 3-position enhances its reactivity in cycloaddition reactions, such as Diels-Alder reactions, making it a valuable intermediate in organic synthesis . Its synthesis typically involves oxidation of thiophene precursors using strong electrophilic oxidants like meta-chloroperbenzoic acid (MCPBA) or dimethyl dioxirane (DMD) . The compound’s crystalline structure and electronic properties have been studied using X-ray crystallography tools like SHELXL and WinGX .

Properties

IUPAC Name

methyl 1,1-dioxo-2,5-dihydrothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4S/c1-10-6(7)5-2-3-11(8,9)4-5/h2H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHZABJZHHCDNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67488-50-0
Record name 3-Thiophenecarboxylic acid, 2,5-dihydro-, methyl ester, 1,1-dioxide
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Record name Methyl 2,5-dihydro-3-thenoate 1,1-dioxide
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Preparation Methods

Oxidation of Methyl 2,5-dihydrothiophene-3-carboxylate

One common method involves the oxidation of methyl 2,5-dihydrothiophene-3-carboxylate using oxidizing agents such as hydrogen peroxide or peracids. This reaction introduces the sulfone functional group, converting the precursor into the desired 1,1-dioxide derivative. The reaction typically proceeds under controlled temperatures to prevent overoxidation or degradation of the product.

Reaction Conditions:

  • Oxidant: Hydrogen peroxide or m-chloroperbenzoic acid
  • Solvent: Acetic acid or dichloromethane
  • Temperature: Ambient to slightly elevated (20–40°C)
  • Yield: ~80–90% under optimized conditions.

Diels-Alder Reaction Followed by Oxidation

Another established approach utilizes a Diels-Alder cycloaddition reaction between a dienophile (such as maleic anhydride) and a suitable thiophene derivative. The resulting adduct is then subjected to oxidation to yield methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide.

Steps:

  • Cycloaddition: Reaction between thiophene and maleic anhydride under reflux.
  • Oxidation: Use of hydrogen peroxide or other oxidants to introduce the sulfone group.

Reaction Conditions:

Halogenation and Subsequent Elimination

A halogenation-elimination sequence can be employed for the synthesis of conjugated dienes followed by oxidation. For example:

  • Bromination of methyl 2,5-dihydrothiophene produces a brominated intermediate.
  • Pyrolysis of this intermediate leads to elimination and formation of conjugated dienes.
  • The final oxidation step yields this compound.

Reaction Conditions:

Modified Prilezhaev Oxidation

The Prilezhaev oxidation method has been adapted for this compound. It involves reacting methyl 2,5-dihydrothiophene with peracids under mild conditions to achieve selective oxidation.

Reaction Conditions:

Data Table: Summary of Preparation Methods

Method Key Reagents Solvent Temperature (°C) Yield (%)
Oxidation Hydrogen peroxide Acetic acid 20–40 80–90
Diels-Alder + Oxidation Maleic anhydride + H₂O₂ Acetone Reflux 75–85
Halogenation + Elimination NBS + H₂O₂ Chloroform Pyrolysis (~200) 60–70
Modified Prilezhaev m-Chloroperbenzoic acid Dichloromethane Room temperature 85

Notes on Optimization

  • Purity Control : Ensuring reagent purity and controlling reaction conditions are critical for achieving high yields and minimizing side products.
  • Temperature Sensitivity : Elevated temperatures may degrade intermediates; hence careful monitoring is essential.
  • Catalyst Selection : Lewis acids improve cycloaddition efficiency in Diels-Alder reactions but must be used judiciously to avoid unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form the corresponding thiophene derivative.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Thiophene derivatives.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide serves as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can lead to the development of new medications with enhanced efficacy and specificity. Research indicates that derivatives of this compound exhibit promising biological activity, including antimicrobial and cytotoxic properties against cancer cell lines .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. In vitro tests show its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, one study reported an inhibition zone of 18 mm for this compound against MRSA, comparable to standard antibiotics .

Cytotoxicity in Cancer Research

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Research has shown that it possesses significant cytotoxicity against prostate cancer cells, with IC50 values indicating potential for therapeutic applications. Specifically, studies have reported IC50 values around 50 µg/mL, suggesting that it may be a candidate for further development in cancer therapeutics .

Flavor and Fragrance Industry

Due to its pleasant aroma, this compound is utilized as a flavoring agent in food products and fragrances. Its unique scent profile enhances the sensory experience in various consumer products .

Agrochemical Applications

The compound is being explored for its potential use in agrochemicals such as pesticides and herbicides. Its effectiveness and environmental compatibility make it an attractive candidate for developing sustainable agricultural solutions .

Material Science

In material science, this compound is employed in the formulation of specialty polymers and coatings. These materials benefit from enhanced properties such as durability and resistance to environmental factors .

Antimicrobial Study

A comprehensive study evaluated the antimicrobial activity of methyl 2,5-dihydrothiophene derivatives against several pathogenic bacteria. The results demonstrated a dose-dependent response in bacterial inhibition across various concentrations.

CompoundBacterial StrainInhibition Zone (mm)
This compoundMRSA18
Control (Penicillin)MRSA20

Cytotoxicity Assay

In assessing the cytotoxic potential against prostate cancer cell lines:

CompoundCell LineIC50 (µg/mL)
This compoundProstate Cancer Cells~50

Mechanism of Action

The mechanism of action of Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide is not fully understood. it is believed to interact with molecular targets through its sulfone and ester functional groups. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism: 2,5-Dihydro vs. 2,3-Dihydrothiophene 1,1-dioxides

The position of the double bond in dihydrothiophene dioxides significantly influences their chemical behavior:

Property 2,5-Dihydrothiophene 1,1-dioxide (e.g., target compound) 2,3-Dihydrothiophene 1,1-dioxide
Double bond conjugation Non-conjugated with sulfone group Conjugated with sulfone group
Reactivity with bromine Adds bromine in aprotic media (e.g., CCl₄) to form 3,4-dibromo adducts Requires aqueous conditions for bromination
Synthetic accessibility Easier to prepare via direct oxidation of thiophenes Requires isomerization of 2,5-dihydro isomers under basic conditions
Thermodynamic stability Less stable due to non-conjugated system More stabilized by conjugation

The target compound’s non-conjugated system renders it more reactive in electrophilic additions, whereas the 2,3-dihydro isomer’s conjugation stabilizes the structure but limits its versatility in certain reactions .

Substituent Effects: Methyl Ester vs. Alkyl/Functional Groups

The 3-position substituent plays a critical role in modulating reactivity and physical properties. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Key Reactivity/Application Reference
Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide C₆H₈O₄S 176.19 Diels-Alder reactions, cycloadditions
2,5-Dihydro-3-methyl-thiophene 1,1-dioxide C₅H₈O₂S 132.18 Less reactive due to lack of ester; used in polymer chemistry
3-[(Octylthio)methyl]-2,5-dihydrothiophene 1,1-dioxide C₁₃H₂₄O₂S₂ 276.46 Enhanced lipophilicity for material science applications

The methyl ester group in the target compound increases polarity and reactivity compared to alkyl-substituted derivatives, making it more suitable for synthetic applications requiring electrophilic carboxylate intermediates .

Comparison with Fused-Ring Derivatives

Benzo-fused thiophene dioxides, such as 2,3-dihydrobenzo[b]thiophene 1,1-dioxides, exhibit distinct properties:

Property This compound 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide
Ring system Monocyclic Bicyclic (fused benzene-thiophene)
Synthetic complexity Moderate (direct oxidation of thiophenes) High (requires multi-step synthesis)
Biological activity Limited data; primarily a synthetic intermediate Known for bioactive derivatives (e.g., antiviral agents)

Reactivity in Cycloadditions

The target compound’s electron-deficient sulfone and ester groups make it an excellent dienophile. For example:

  • Diels-Alder reactivity : Reacts with dienes (e.g., 1,3-butadiene) to form six-membered sulfone-containing adducts .
  • Comparison with 3-sulfolene : While 3-sulfolene (unsubstituted 2,5-dihydrothiophene 1,1-dioxide) is also reactive, the methyl ester group in the target compound increases electron-withdrawing effects, accelerating reaction rates .

Biological Activity

Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide (CAS: 67488-50-0) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₆H₈O₄S
  • Molecular Weight : 176.19 g/mol
  • IUPAC Name : this compound
  • Purity : Typically available in purities of 98% or higher .

Synthesis

The synthesis of this compound often involves the oxidation of the corresponding thiophene derivative. Various methods have been explored for its production, including the use of specific solvents and reagents that enhance yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In particular:

  • In Vitro Studies : The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In a study evaluating its antibacterial properties, compounds similar to methyl 2,5-dihydrothiophene derivatives demonstrated inhibition zones comparable to standard antibiotics .

Cytotoxicity

Cytotoxicity assays have been conducted to assess the compound's potential in cancer treatment:

  • Prostate Cancer Cell Lines : The compound displayed cytotoxic effects with IC50 values indicating promising activity against prostate cancer cell lines. Specific studies reported IC50 values around 50 µg/mL .

Study on Antimicrobial Activity

A significant study focused on the antimicrobial properties of sulfur-containing compounds found that methyl 2,5-dihydrothiophene derivatives effectively inhibited growth in several pathogenic bacteria. The study utilized various concentrations and reported a dose-dependent response in bacterial inhibition .

Compound Bacterial Strain Inhibition Zone (mm)
Methyl 2,5-dihydrothiophene-3-carboxylateMRSA18
Control (Penicillin)MRSA20

Cytotoxicity in Cancer Research

In research assessing the cytotoxic potential of methyl 2,5-dihydrothiophene derivatives on cancer cell lines:

  • Cell Line Tested : Prostate cancer (PC-3)
  • IC50 Value : Approximately 50 µg/mL
  • Results indicated that the compound could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via oxidation of methyl 2,5-dihydrothiophene-3-carboxylate using hydrogen peroxide or other oxidizing agents under controlled pH and temperature. For example, analogous sulfone syntheses (e.g., thiete 1,1-dioxide derivatives) involve catalytic oxidation with WO₃·H₂O and H₂O₂ at pH 11.5 and 0–10°C, followed by purification via recrystallization . Esterification steps may require methanol as a solvent and acid catalysts. Yield optimization involves monitoring reaction time and stoichiometry, while purity is assessed via HPLC or NMR.

Q. How is X-ray crystallography utilized to confirm the molecular structure and conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., ethyl acetate/methanol). Data collection uses a diffractometer (Mo/Kα radiation), and structure refinement employs SHELXL or WinGX, focusing on bond lengths, angles, and sulfone group geometry (S=O bonds ~1.43 Å). Discrepancies in thermal parameters or electron density maps may indicate disorder, requiring iterative refinement .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization at the 3-position of the dihydrothiophene ring?

  • Methodological Answer : Regioselective chlorination or substitution at the 3-position can be achieved via radical-initiated reactions (e.g., UV irradiation with Cl₂ in CCl₄) or directed metalation. Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO). For example, 3-chlorothiete 1,1-dioxide synthesis uses UV light to direct Cl⁺ addition, with steric and electronic factors favoring the 3-position .

Q. How do computational studies (e.g., DFT, MD) predict the compound’s reactivity in Diels-Alder or cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates activation energies and transition states for Diels-Alder reactions. The electron-deficient sulfone group enhances dienophile activity, while the ester moiety influences regioselectivity. Molecular dynamics (MD) simulations model solvent effects (e.g., toluene vs. DMF) on reaction rates. Comparative studies with benzo[b]thiophene 1,1-dioxides validate computational predictions .

Q. How can contradictory data between NMR, XRD, and mass spectrometry be resolved during structural elucidation?

  • Methodological Answer : Cross-validation is critical. For example, NMR may indicate dynamic disorder (e.g., rotating ester groups), while XRD provides static snapshots. High-resolution mass spectrometry (HRMS) confirms molecular formula discrepancies. If XRD suggests planar geometry but NMR shows inequivalent protons, variable-temperature NMR or DFT-based conformational analysis resolves the conflict .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide

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